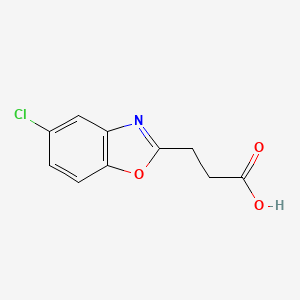

3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid

Description

Properties

Molecular Formula |

C10H8ClNO3 |

|---|---|

Molecular Weight |

225.63 g/mol |

IUPAC Name |

3-(5-chloro-1,3-benzoxazol-2-yl)propanoic acid |

InChI |

InChI=1S/C10H8ClNO3/c11-6-1-2-8-7(5-6)12-9(15-8)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14) |

InChI Key |

FHAZYFVYEMKCCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid

General Synthetic Strategy

The synthesis of 3-(5-chloro-1,3-benzoxazol-2-yl)propanoic acid typically involves the following key steps:

- Formation of the benzoxazole core, often via cyclization of 2-aminophenol derivatives.

- Introduction of the 5-chloro substituent on the benzoxazole ring.

- Alkylation of the benzoxazole nitrogen or carbon with a 3-bromopropanoic acid or its ester derivatives.

- Hydrolysis of ester intermediates to yield the free propanoic acid.

This general approach is supported by the synthetic pathways reported in the literature, notably in the development of benzoxazole derivatives as enzyme inhibitors and pharmaceutical candidates.

Specific Synthetic Routes

Cyclization of 2-Aminophenol Derivatives

The bicyclic benzoxazole structure is commonly formed by cyclization of the corresponding 2-aminophenol with carbonyl reagents such as carbonyldiimidazole (CDI) or triphosgene. For example:

- The relevant 2-aminophenol (e.g., 5-chloro-2-aminophenol) is reacted with CDI in tetrahydrofuran (THF) at 60–80 °C or with triphosgene in the presence of triethylamine at 0 °C to room temperature.

- This step yields the 5-chloro-1,3-benzoxazol-2-one intermediate, which is the key bicyclic scaffold for further functionalization.

Alkylation with 3-Bromopropanoic Acid or Esters

- The benzoxazol-2-one intermediate is alkylated using 3-bromopropanoic acid or its ester derivatives (e.g., methyl 3-bromopropanoate) in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile (MeCN) at 60–80 °C.

- This alkylation introduces the propanoic acid side chain at the 3-position of the benzoxazole ring.

- Subsequent hydrolysis of ester intermediates is performed under acidic or basic conditions to afford the free carboxylic acid.

Purification and Characterization

- After the reaction, the mixture is typically acidified to pH 2–4 using dilute hydrochloric acid.

- The crude product is purified by preparative high-performance liquid chromatography (HPLC) using acetonitrile/water gradients containing trifluoroacetic acid (TFA) to afford pure 3-(5-chloro-1,3-benzoxazol-2-yl)propanoic acid.

Alternative Synthetic Approaches

Microwave-assisted synthesis has been employed in related benzoxazole derivatives to enhance reaction efficiency and reduce synthesis time. This method allows rapid heating and improved yields compared to conventional heating methods, although specific reports on microwave synthesis for 3-(5-chloro-1,3-benzoxazol-2-yl)propanoic acid are limited.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | 2-Aminophenol derivative + CDI or triphosgene, THF or Et3N, 0–80 °C | Formation of 5-chloro-1,3-benzoxazol-2-one |

| 2 | Alkylation | 3-Bromopropanoic acid or ester, K2CO3, MeCN, 60–80 °C | Introduction of propanoic acid side chain |

| 3 | Hydrolysis (if ester used) | Acidic or basic hydrolysis | Conversion to free carboxylic acid |

| 4 | Purification | Preparative HPLC with acetonitrile/water + 0.1% TFA | Isolation of pure 3-(5-chloro-1,3-benzoxazol-2-yl)propanoic acid |

Research Data and Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Proton NMR confirms the aromatic protons of the benzoxazole ring and the aliphatic protons of the propanoic acid side chain.

- Mass Spectrometry (MS): Confirms molecular weight consistent with the molecular formula C10H8ClNO3 (molecular weight 225.63 g/mol).

- Infrared Spectroscopy (IR): Characteristic absorption bands for carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) and benzoxazole ring vibrations.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and preparative purification with acetonitrile/water gradients containing TFA.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The chloro group in the benzoxazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted benzoxazole derivatives .

Scientific Research Applications

3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Materials Science: The compound is used in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. The benzoxazole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzoxazole Cores

3-(5-Chloro-6-Ethoxy-1,3-benzoxazol-2-yl)propanoic Acid

- Structure: Features an ethoxy group at the 6-position of the benzoxazole ring (C₁₂H₁₂ClNO₅) .

- No direct biological data are reported, but similar derivatives show enzyme inhibition (e.g., kynurenine 3-monooxygenase) .

3-[5-Chloro-6-(Cyclobutylmethoxy)-1,3-benzoxazol-2-yl]propanoic Acid

- Structure: Includes a cyclobutylmethoxy group at the 6-position (C₁₅H₁₆ClNO₅) .

Heterocyclic Variants: Benzothiazole and Oxadiazole Derivatives

3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic Acid

- Structure: Benzothiazole replaces benzoxazole (C₁₀H₈ClNO₂S) .

- This compound has been studied in crystallographic contexts but lacks explicit biological data .

3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic Acid

Chlorinated Phenylpropanoic Acid Derivatives

3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid

- Structure : Dichlorinated phenyl ring with a hydroxyl group (C₉H₈Cl₂O₃) .

- Activity : Demonstrates selective antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC: 8–16 µg/mL) but is inactive against Candida albicans .

3-(3-Chloro-4-hydroxyphenyl)propanoic Acid

Antimicrobial Activity

- Chlorinated Phenylpropanoic Acids: Exhibit stronger antibacterial activity (MIC: 8–32 µg/mL) than benzoxazole derivatives, likely due to enhanced membrane disruption via phenolic hydroxyl groups .

Enzyme Inhibition

- Kynurenine 3-Monooxygenase (KMO): Benzoxazole derivatives with ethoxy or pyridazine substitutions (e.g., 3-{5-chloro-2-oxo-6-[1-(pyridazin-3-yl)ethoxy]…}propanoic acid) show nanomolar inhibition (IC₅₀: <100 nM), highlighting the importance of substituent flexibility .

Data Tables

Table 1: Structural and Activity Comparison of Selected Compounds

Q & A

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.